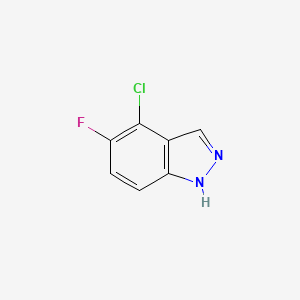

4-Chloro-5-fluoro-1H-indazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELWZBVKBHULCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of 4 Chloro 5 Fluoro 1h Indazole

Methodologies for the Chemical Synthesis of the 1H-Indazole Scaffold

The construction of the 1H-indazole ring system can be achieved through various synthetic pathways. These methods involve the formation of the crucial N-N bond and subsequent cyclization to yield the bicyclic aromatic structure. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indazole product.

Classical methods for indazole synthesis, while foundational, often present significant limitations, especially when applied to the creation of complex or specifically halogenated derivatives. iosrjournals.org

The Fischer indole (B1671886) synthesis , discovered in 1883, is a prominent reaction for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The mechanism involves the formation of a phenylhydrazone, which, after protonation and tautomerization to an enamine, undergoes a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgscienceinfo.com While versatile, this method has notable drawbacks. The reaction requires harsh acidic conditions, using Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.org These conditions are not always compatible with sensitive functional groups. scienceinfo.com Furthermore, the synthesis can fail or proceed with poor yields for certain substrates; for example, electron-donating substituents on the phenylhydrazine can divert the reaction towards an undesired heterolytic N-N bond cleavage, preventing the key rearrangement step. nih.govnih.gov This makes the synthesis of specific substituted indazoles challenging.

The Davis-Beirut reaction is another established method that produces 2H-indazoles from o-nitrobenzyl amines or related starting materials under basic conditions. nih.govwikipedia.org The reaction proceeds through a key nitroso imine intermediate that undergoes an N-N bond-forming heterocyclization. nih.gov While effective for certain structures and appealing due to the use of inexpensive starting materials, its scope can be limited, and controlling regioselectivity to favor the 1H-indazole isomer over the 2H-indazole can be a significant challenge. nih.govwikipedia.org

Other traditional syntheses often suffer from drawbacks such as the use of toxic reagents, the generation of unstable intermediates, and harsh reaction conditions, which restrict their industrial applicability and substrate scope for producing functionalized 1H-indazoles. iosrjournals.org

To overcome the limitations of traditional methods, modern organic synthesis has increasingly turned to metal-catalyzed cross-coupling reactions. These approaches offer milder reaction conditions, greater functional group tolerance, and often higher yields and regioselectivity.

Copper-catalyzed reactions provide an efficient means of forming the indazole ring through intramolecular N-arylation, a type of Ullmann condensation. This approach is particularly valuable for synthesizing N-substituted 1H-indazoles from readily available starting materials like ortho-halogenated arylhydrazones. nih.govnih.gov The reaction typically involves heating an o-chloro- or o-bromoarylhydrazone with a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a base and a ligand. nih.gov This method has been successfully used to prepare a variety of N-phenyl and N-thiazolyl-1H-indazoles from o-chlorinated arylhydrazones, which are often more commercially available and less expensive than their brominated counterparts. nih.govnih.gov

Table 1: Representative Conditions for Copper-Catalyzed Intramolecular N-Arylation of o-Chlorinated Arylhydrazones

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | KOH | DMF | 120 | 10–70 | nih.govnih.gov |

| CuCl | None | TfO⁻ (weak base) | - | - | Good | rsc.org |

| CuI | L-proline | - | - | Mild | Moderate to Excellent | rsc.org |

The utility of this method has been demonstrated in the synthesis of various substituted indazoles, showcasing its tolerance for different functional groups on the arylhydrazone precursors. nih.gov

Palladium catalysis offers a powerful and versatile platform for synthesizing substituted indazoles. These methods often proceed via direct C-H functionalization, allowing for the formation of C-C or C-N bonds at positions that are otherwise difficult to access. nih.govacs.org For instance, the palladium-catalyzed oxidative alkenylation of 1H-indazoles allows for the introduction of vinyl groups at the C3 and C7 positions. nih.govacs.org This reaction typically employs a palladium(II) catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) with an oxidant such as silver carbonate (Ag₂CO₃). nih.gov

A significant challenge in indazole chemistry has been the direct arylation at the C3 position due to its low reactivity. mdpi.com Recent advances have shown that palladium-catalyzed direct C3 arylation of 1H-indazole is possible using a Pd(OAc)₂ catalyst with a phosphine (B1218219) ligand, even under relatively mild conditions in water as a solvent. mdpi.com Other palladium-catalyzed approaches include the arylation of 2-bromobenzonitriles with benzophenone (B1666685) hydrazone, followed by an acid-mediated deprotection and cyclization sequence to form 3-aminoindazoles. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Reactions for Indazole Functionalization

| Reaction Type | Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|---|---|

| C3-Alkenylation | Pd(OAc)₂ | Ag₂CO₃ (Oxidant) | - | - | Good yields | nih.govacs.org |

| C3-Arylation | Pd(OAc)₂ | PPh₃ | Water | 100 | Moderate to good yields | mdpi.com |

| C-S Bond Formation | Pd(II) | Bu₄NBr | - | - | High yields | acs.org |

These palladium-catalyzed strategies are crucial for creating complex indazole derivatives and have been applied to the total synthesis of drug candidates like gamendazole. nih.govacs.org

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a key green chemistry technique. rasayanjournal.co.in The use of controlled microwave heating can dramatically reduce reaction times, increase yields, and enhance reaction efficiency compared to conventional heating methods. rasayanjournal.co.inconnectjournals.comnih.gov This technique has been successfully applied to the synthesis of various indazole derivatives, providing a fast and efficient route to these compounds. connectjournals.comjchr.org For example, the synthesis of 1,2,3-triazolylmethyl indole derivatives showed significantly better yields and shorter reaction times under microwave irradiation compared to conventional methods. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield Range (%) | Reference |

|---|---|---|---|

| Conventional Heating | 5-8 hours | 64-94 | nih.gov |

| Microwave Irradiation | 4-10 minutes | 72-96 | nih.gov |

Other green approaches include the use of ultrasound irradiation and environmentally benign catalysts and solvents . researchgate.netnih.gov A notable example is the synthesis of 1H-indazoles using lemon peel powder, a natural and biodegradable material, as a catalyst under ultrasound irradiation. researchgate.net This method avoids toxic catalysts and provides good yields in a short time. researchgate.net The use of green solvents like polyethylene (B3416737) glycol (PEG) or even water further enhances the environmental credentials of these synthetic routes. mdpi.comnih.govorganic-chemistry.org

Several one-pot methods have been developed for the synthesis of the indazole scaffold. organic-chemistry.org A prominent example is the three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org This reaction proceeds under ligand-free conditions in a green solvent (PEG) to form 2H-indazoles by creating new C-N and N-N bonds in a single step. organic-chemistry.org Another one-pot approach involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives to yield indazoles under metal-free conditions. organic-chemistry.org The [3+2] cycloaddition of diazo compounds with arynes, generated in situ, also provides a direct, one-pot route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgnih.gov These methods are highly valued for their operational simplicity and efficiency in building molecular complexity. organic-chemistry.orgbohrium.com

Electrochemical Synthesis Methods for Substituted Indazoles

Electrochemical methods offer a unique and often advantageous approach to the synthesis of substituted indazoles, frequently proceeding under mild conditions without the need for chemical oxidants or reductants. organic-chemistry.orgnih.gov An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes has been shown to produce 2H-indazole derivatives in good yields. organic-chemistry.org This method represents a direct approach to benzylic C-H functionalization. organic-chemistry.org

Another prominent electrochemical strategy involves the reductive cyclization of appropriately substituted precursors. For instance, an electrochemical methodology has been developed for an efficient synthesis of ortho-nitrosobenzylamines, which then cyclize intramolecularly to yield 2-substituted indazoles. researchgate.net Furthermore, the electrochemical reduction of indazoles bearing electron-withdrawing groups at the 2-position can selectively produce the corresponding 2-N-substituted indazolines. researchgate.netscispace.com The choice of cathode material can be critical in determining the reaction outcome; the use of a reticulated vitreous carbon cathode can selectively yield 1H-indazole N-oxides, while a zinc cathode can lead to the deoxygenated 1H-indazoles. nih.gov Additionally, electrochemical methods facilitate the selective N1-acylation of indazoles by first reducing them to indazole anions, which then react with acid anhydrides. organic-chemistry.org

Regioselective Synthesis of 1H- vs. 2H-Indazole Tautomers in Halogenated Systems

The indazole ring exhibits annular tautomerism, existing as the generally more stable 1H-indazole and the 2H-indazole tautomer. nih.govnih.gov The regioselective synthesis of one tautomer over the other is a significant challenge, particularly in halogenated systems, as the electronic properties of the substituents can influence the site of reaction.

Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. nih.gov However, highly regioselective N1- and N2-alkylations of methyl 5-bromo-1H-indazole-3-carboxylate have been achieved with excellent yields by controlling the reagents. nih.gov Density functional theory (DFT) calculations have provided mechanistic insights, suggesting that deprotonation precedes alkylation and that different coordinated complexes favor the formation of either the N1 or N2 product. nih.gov

For the synthesis of 2H-indazoles, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have proven effective. organic-chemistry.org Palladium catalysis can also be employed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org Furthermore, metal-free methods for the regioselective halogenation of 2H-indazoles have been developed, allowing for the synthesis of mono- and poly-halogenated products by carefully adjusting the reaction conditions. nih.gov

Specific Synthetic Pathways for 4-Chloro-5-fluoro-1H-indazole

Precursor Selection and Halogenation Strategies

The synthesis of a di-substituted indazole like this compound would logically begin with a precursor already containing one or both of the required halogen atoms or a functional group that can be converted to a halogen. A plausible precursor would be a substituted 2-methylaniline, such as 3-fluoro-2-methylaniline (B146951) or a chloro-fluoro-2-methylaniline derivative. google.comchemicalbook.com

A common synthetic route for halogenated indazoles involves the halogenation of an aniline (B41778) precursor. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole starts with 3-fluoro-2-methylaniline, which undergoes bromination with N-bromosuccinimide (NBS) in acetonitrile (B52724) to yield 4-bromo-3-fluoro-2-methylaniline (B2806307). google.com A similar strategy could be envisioned for the target molecule, potentially starting with a fluorinated 2-methylaniline followed by a regioselective chlorination step.

Alternatively, a precursor could be a substituted benzonitrile. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine utilizes 2,6-dichlorobenzonitrile, which is first regioselectively brominated using NBS in sulfuric acid. nih.gov This highlights a strategy where a di-halogenated starting material undergoes further halogenation before the indazole ring formation.

Metal-free halogenation techniques have also been reported for 2H-indazoles, which could potentially be adapted. nih.gov These methods offer an environmentally friendly approach to introducing halogen atoms with high regioselectivity. nih.gov

Ring Closure Reactions for the Formation of the Indazole Nucleus

Once the appropriately halogenated precursor is obtained, the next critical step is the formation of the pyrazole (B372694) ring fused to the benzene (B151609) core. Several methods are available for this transformation.

One of the most common methods is the diazotization of a 2-alkylaniline derivative followed by intramolecular cyclization. For the synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline, the process involves acetylation, followed by reaction with isoamyl nitrite, and subsequent deacetylation with a base like lithium hydroxide. chemicalbook.com A similar sequence starting from a chloro-fluoro-2-methylaniline derivative is a highly probable route to this compound. A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole describes a ring closure reaction of 4-bromo-3-fluoro-2-methylaniline using isoamyl nitrite. google.com

Another powerful method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting an ortho-halobenzonitrile with hydrazine (B178648). organic-chemistry.org For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784) is achieved through cyclization with hydrazine hydrate (B1144303). nih.gov This approach is particularly effective when a fluorine atom is present ortho to a leaving group, as it activates the ring towards nucleophilic attack.

The cyclization of o-haloaryl N-sulfonylhydrazones , often mediated by copper catalysts, is another viable route to 1H-indazoles. nih.gov This method offers good tolerance for various functional groups. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, especially when dealing with regiochemical challenges in multi-halogenated systems. Key parameters that are often optimized include solvent, temperature, reaction time, and the stoichiometry of reagents. nih.govbeilstein-journals.org

In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a solvent screen for the cyclization step revealed that while aprotic polar solvents like NMP and DMSO gave poor regioselectivity, solvents like 2-MeTHF provided a better ratio of the desired isomer. nih.gov Further optimization showed that using 4 equivalents of hydrazine hydrate in 2-MeTHF at 95°C resulted in high conversion and improved regioselectivity. nih.gov

The table below illustrates the optimization of the cyclization reaction to form a halogenated 3-aminoindazole, highlighting the significant impact of the solvent on regioselectivity.

| Entry | Solvent | Temperature (°C) | Ratio of Regioisomers (Desired:Undesired) |

| 1 | NMP | 60 | ~50:50 |

| 2 | DMSO | 60 | ~50:50 |

| 3 | Ethanol | 95 | 65:35 |

| 4 | IPA | 95 | 70:30 |

| 5 | 2-MeTHF | 95 | 70:30 |

| Data derived from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, demonstrating the importance of solvent choice in controlling regioselectivity. nih.gov |

For halogenation steps, the choice of acid and its concentration can be critical. In the bromination of 2,6-dichlorobenzonitrile, using 10 equivalents of 96% H2SO4 was found to be optimal, while other acids like TFA or acetic acid resulted in no reaction. nih.gov Machine learning algorithms are also emerging as powerful tools to guide the optimization of reaction conditions, potentially accelerating the discovery of optimal parameters for yield and selectivity. beilstein-journals.org

Derivatization Strategies of this compound

Once synthesized, this compound serves as a versatile building block for further functionalization. The presence of the N-H proton, the halogen atoms, and the aromatic ring system allows for a variety of derivatization reactions.

N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated or arylated. As discussed, direct alkylation can lead to a mixture of N1 and N2 isomers, but regioselective methods have been developed. nih.gov

Substitution of Halogens: The chloro and fluoro substituents on the benzene ring can potentially be replaced through nucleophilic aromatic substitution reactions, although this would depend on the activation of the ring and the specific reaction conditions.

Electrophilic Aromatic Substitution: Indazoles can undergo electrophilic substitution reactions such as nitration, sulfonation, and further halogenation. nih.govchemicalbook.com The positions of the existing chloro and fluoro groups will direct incoming electrophiles to specific positions on the benzene ring. Metal-free methods have been developed for the regioselective poly-halogenation of 2H-indazoles, which could be applied to introduce additional halogen atoms. nih.gov

Metal-Coordination: The pyrazole moiety of the indazole ring can coordinate to metal centers, such as iridium or europium, to form phosphorescent complexes. ossila.com The fluorine atom can help to tune the electronic properties and energy gap of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs). ossila.com

N-Substitution Reactions (e.g., N1 and N2 derivatization)

The presence of two nitrogen atoms in the pyrazole ring of indazole allows for the formation of two regioisomeric N-substituted products, the N1 and N2 derivatives. The regioselectivity of these reactions is a critical aspect of indazole chemistry, as the biological activity of the resulting isomers can differ significantly. The outcome of N-substitution is influenced by a variety of factors including the nature of the substituent on the indazole ring, the type of electrophile, the base, and the solvent used in the reaction. mdpi.comchim.it

Generally, direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. derpharmachemica.com However, specific conditions can be employed to favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation of various substituted indazoles. mdpi.comchim.it This selectivity is particularly high for indazoles with electron-withdrawing groups at the C3 position. mdpi.com Conversely, certain substituents, such as nitro or carboxylate groups at the C7 position, can direct the alkylation to the N2 position with high regioselectivity. mdpi.com

The choice of the alkylating agent also plays a role. Primary alkyl halides and secondary alkyl tosylates have been successfully used in these reactions. mdpi.com For N-arylation, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, provide an effective method for the formation of N-arylindazoles. researchgate.netrasayanjournal.co.in These reactions can be performed with aryl bromides in the presence of a copper(I) catalyst and a suitable base, such as potassium phosphate. researchgate.net

The regioselectivity of N-substitution can be rationalized by considering both thermodynamic and kinetic factors. The 1H-indazole tautomer is generally more stable than the 2H-tautomer. derpharmachemica.com Under thermodynamic control, the reaction may favor the formation of the more stable N1-substituted product. chim.it In contrast, kinetic control can lead to the formation of the N2-isomer. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the reaction mechanisms and help predict the regiochemical outcome. derpharmachemica.com

Below is a table summarizing the influence of various factors on the regioselectivity of indazole N-alkylation:

| Factor | Condition Favoring N1-Substitution | Condition Favoring N2-Substitution |

| Base/Solvent System | Sodium Hydride in Tetrahydrofuran (THF) mdpi.comchim.it | Mitsunobu conditions (DEAD, PPh3) mdpi.com |

| Indazole Substituent | Electron-withdrawing group at C3 mdpi.com | Nitro or carboxylate group at C7 mdpi.com |

| Reaction Control | Thermodynamic equilibration chim.it | Kinetic control |

Functionalization at Other Positions of the Indazole Ring System

Beyond N-substitution, the functionalization of the carbocyclic and pyrazole rings of the indazole scaffold is crucial for creating diverse chemical entities. For a molecule like this compound, the existing halogen substituents can serve as handles for further modifications, primarily through metal-catalyzed cross-coupling reactions. researchgate.netyoutube.comyoutube.com

Palladium-catalyzed reactions are particularly powerful for this purpose. youtube.comyoutube.com For instance, the chlorine atom at the C4 position could potentially undergo Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds. The reactivity of the C-Cl bond in such reactions is generally lower than that of C-Br or C-I bonds, often requiring more specialized catalytic systems. researchgate.net The fluorine atom at the C5 position is typically less reactive in these cross-coupling reactions. elsevierpure.com

Direct C-H functionalization is another modern approach to modify the indazole core, avoiding the need for pre-installed halogen handles. researchgate.net However, the regioselectivity of such reactions on a di-halogenated indazole would need careful optimization.

Functionalization at the C3 position of the indazole ring is also a common strategy. chim.it This can be achieved through various methods, including halogenation followed by cross-coupling or direct metalation. For example, iodination or bromination at the C3 position can be accomplished using iodine or bromine in a suitable solvent like DMF. rasayanjournal.co.in The resulting 3-haloindazole can then be used in subsequent coupling reactions. researchgate.net A regioselective magnesiation at the C3 position of N-protected iodoindazoles has also been reported, allowing for the introduction of a wide range of functional groups. nih.gov

The following table outlines potential functionalization reactions for a halo-substituted indazole core:

| Position | Reaction Type | Potential Reagents/Catalysts | Introduced Group |

| C4-Chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base | Aryl group |

| C4-Chloro | Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand | Amino group |

| C3 | Iodination | I2, KOH, DMF chim.it | Iodo group |

| C3 | Magnesiation | TMPMgCl·LiCl nih.gov | Various electrophiles |

Introduction of Diverse Chemical Moieties (e.g., sulfonamides, carboxamides)

The incorporation of sulfonamide and carboxamide functionalities is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.

Sulfonamides: Indazole-sulfonamides can be synthesized through several routes. A common method involves the reaction of an aminoindazole with a sulfonyl chloride in the presence of a base like pyridine. mdpi.com Alternatively, a nitroindazole can be reacted with a sulfonyl chloride in the presence of sodium hydride in DMF, followed by the reduction of the nitro group to an amine. mdpi.commdpi.com This latter approach allows for the installation of the sulfonamide group at the N1 position of the indazole ring. mdpi.commdpi.com

Carboxamides: The synthesis of indazole-carboxamides typically starts from an indazole-carboxylic acid. derpharmachemica.comresearchgate.netnih.gov For instance, 1H-indazole-3-carboxylic acid can be coupled with various amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of a base like triethylamine (B128534) (TEA). derpharmachemica.comresearchgate.net This method allows for the facile generation of a library of indazole-3-carboxamides with diverse substituents on the amide nitrogen. derpharmachemica.comresearchgate.net The starting indazole-3-carboxylic acid can be prepared from indazole itself through lithiation with n-butyllithium followed by quenching with carbon dioxide. researchgate.net

A summary of synthetic approaches to indazole sulfonamides and carboxamides is presented below:

| Functional Group | Synthetic Route | Key Reagents |

| Sulfonamide | Reaction of aminoindazole with sulfonyl chloride | Pyridine mdpi.com |

| Sulfonamide | N-sulfonylation of nitroindazole followed by reduction | NaH, sulfonyl chloride, then a reducing agent (e.g., Zn/NH4Cl) mdpi.commdpi.com |

| Carboxamide | Amide coupling of indazole-carboxylic acid with an amine | EDC, HOBt, TEA derpharmachemica.comresearchgate.net |

Advanced Synthetic Characterization Techniques for Substituted Indazoles

The unambiguous structural elucidation of synthesized indazole derivatives is paramount and is achieved through a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the characterization of substituted indazoles. carta-evidence.orgresearchgate.netacs.org Both ¹H and ¹³C NMR provide detailed information about the molecular structure. nih.gov For instance, the chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the benzene ring. researchgate.net In the case of N-substituted indazoles, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for definitively assigning the position of the substituent (N1 vs. N2). mdpi.com ¹⁵N NMR can also be employed to distinguish between the two nitrogen atoms of the pyrazole ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. dtic.milacs.orgacs.org High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental composition of the molecule. mdpi.com For halogenated compounds like this compound, the isotopic pattern in the mass spectrum is a key diagnostic feature. The presence of a chlorine atom gives rise to a characteristic M+2 peak with an intensity of about one-third of the molecular ion (M) peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.netacs.orgmdpi.com This technique is particularly valuable for unambiguously determining the regiochemistry of substitution and the conformation of the molecule. mdpi.com The data obtained from X-ray crystallography can also provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which are important for understanding the solid-state properties of the compound. researchgate.net

The table below highlights the primary application of each characterization technique for substituted indazoles:

| Technique | Primary Application | Information Obtained |

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, regiochemistry (N1 vs. N2), stereochemistry mdpi.comcarta-evidence.orgresearchgate.net |

| Mass Spectrometry | Molecular Weight and Formula Determination | Molecular weight, elemental composition (HRMS), isotopic pattern for halogens mdpi.comlibretexts.org |

| X-ray Crystallography | Absolute Structure Determination | 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions researchgate.netmdpi.com |

Medicinal Chemistry and Pharmacological Investigations of 4 Chloro 5 Fluoro 1h Indazole Derivatives

Structure-Activity Relationship (SAR) Studies of Halogenated Indazoles

The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole ring. ontosight.ai Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For halogenated indazoles, the type of halogen and its placement on the scaffold are critical determinants of their interaction with biological targets. rsc.org

Impact of Halogen Position and Type (Chlorine, Fluorine) on Biological Activity

The position and type of halogen substituent on the indazole ring play a pivotal role in modulating the biological activity of these compounds. springermedizin.de The introduction of halogen atoms can affect the molecule's electronic properties, lipophilicity, and conformation, thereby influencing its binding affinity to target proteins.

Research has shown that the presence of a fluorine atom can significantly impact the enzymatic and cellular potency of indazole derivatives. For instance, in a series of 1H-indazol-3-amine derivatives developed as inhibitors of fibroblast growth factor receptors (FGFR), the substitution of fluorine at the 6-position of the indazole ring led to improved activity. rsc.orgnih.gov Conversely, fluorine substitution on other parts of the molecule was not well-tolerated. rsc.orgnih.gov This highlights the specific positional importance of halogen atoms.

In the context of 4-chloro-5-fluoro-1H-indazole, the chlorine at position 4 and fluorine at position 5 create a unique electronic environment. While specific SAR studies on this exact di-halogenated pattern are not extensively detailed in the provided results, general principles from related halogenated indazoles can be inferred. For example, in some indazole-based kinase inhibitors, the presence of hydrophobic groups like halogens led to a decrease in potency compared to methoxy (B1213986) derivatives, suggesting that the electronic and steric effects of halogens are highly context-dependent. rsc.orgnih.gov The replacement of a chlorine atom with a fluorine atom generally decreases the molecular weight and polarizability, which can lead to reduced inhibitory performance in some cases.

Influence of Substituents on the Indazole Scaffold on Target Interactions

Beyond halogens, other substituents on the indazole scaffold are critical for target engagement. The indazole nucleus itself can interact with biological targets through hydrogen bonding and π-π stacking interactions. The type and position of various functional groups can fine-tune these interactions.

For instance, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR studies indicated that the 1H-indazole scaffold is essential for activity, and substituent groups at both the 4- and 6-positions significantly affect inhibitory potency. mdpi.comnih.gov Docking models have shown that these derivatives can interact with the ferrous ion of the heme group and key hydrophobic pockets of the enzyme. mdpi.comnih.gov

Similarly, for FGFR inhibitors, modifications at various positions of the indazole ring have been explored. The introduction of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group at the 6-position of the indazole was found to be a potent inhibitor of FGFR1. mdpi.com Further optimization by introducing different substituents at other positions of the indazole ring led to compounds with enhanced activity. mdpi.com

The table below summarizes the influence of substituents on the biological activity of various indazole derivatives.

| Indazole Derivative Class | Target | Key Substituent Effects on Activity | Reference(s) |

| 1H-Indazol-3-amines | FGFR1/2 | Fluorine at the 6-position improved enzymatic and cellular potency. | rsc.orgnih.gov |

| Indazole-pyrimidine based | VEGFR-2 | Hydrophobic groups (alkyl, halogen) decreased potency compared to methoxy derivatives. Amide and sulfonamide groups enhanced activity. | rsc.orgnih.gov |

| 6-Aryl-1H-indazoles | FGFR | An acetyl or methoxy group at the meta position of the phenyl ring increased activity against FGFR1. | nih.gov |

| 1H-Indazoles | IDO1 | Substituent groups at the 4- and 6-positions are crucial for inhibitory activity. | mdpi.comnih.gov |

Targeted Therapeutic Applications of Indazole Derivatives

The versatility of the indazole scaffold has led to its investigation in various therapeutic areas, with a significant focus on oncology. researchgate.netrsc.org The ability of indazole derivatives to interact with a wide range of biological targets makes them promising candidates for the development of novel anti-cancer agents. mdpi.com

Anti-Cancer Research

Indazole derivatives have emerged as a significant class of compounds in anti-cancer research due to their ability to inhibit key signaling pathways involved in tumor growth and survival. nih.govrsc.org Several indazole-based drugs, such as Axitinib, Pazopanib, and Niraparib, are already in clinical use for the treatment of various cancers. researchgate.netrsc.org

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov Indazole derivatives have been extensively studied as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases. researchgate.netnih.govrsc.org

FGFR Inhibitors : Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant signaling is implicated in many cancers. acs.org Several studies have reported the development of indazole-based FGFR inhibitors. mdpi.comnih.gov For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were identified as potent FGFR inhibitors. mdpi.com Another study reported 1H-indazol-3-amine derivatives as potent inhibitors of both FGFR1 and FGFR2. rsc.orgnih.gov

IDO1 Inhibitors : Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune escape. nih.gov The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibitory activity. nih.gov SAR studies have shown that substituents at the 4- and 6-positions of the indazole ring are crucial for IDO1 inhibition. mdpi.comnih.gov

Pim Kinase Inhibitors : Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers. Novel 1H-indazole derivatives have been synthesized as potent pan-Pim kinase inhibitors. mdpi.com

Aurora Kinase Inhibitors : Aurora kinases are essential for cell cycle regulation, and their inhibitors are being investigated as anti-cancer agents. Indazole derivatives have shown inhibitory activity against Aurora kinases. nih.gov

PLK4 Inhibitors : Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its overexpression is associated with several human cancers. nih.gov Indazole derivatives have been reported as potent and selective inhibitors of PLK4. mdpi.comnih.govresearchgate.net

Other Kinase Targets : Indazole derivatives have also been reported to inhibit a range of other kinases, including Bcr-Abl, HIF-1, Carbonic Anhydrase, MKK7, ERK1/2, MAPK1, BRAF, ALK, c-Kit, PDGFRβ, FLT3, SOS1, and VEGFR. mdpi.comnih.gov For instance, N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethyl phenyl) urea (B33335) was identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3. mdpi.com

The table below provides a summary of various indazole derivatives and their kinase inhibitory activities.

| Indazole Derivative | Target Kinase(s) | Reported Activity (IC50/Ki) | Reference(s) |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative | FGFR1 | IC50 = 69.1 nM | mdpi.comnih.gov |

| 1H-indazol-3-amine derivative | FGFR1, FGFR2 | FGFR1 IC50 < 4.1 nM, FGFR2 IC50 = 2.0 nM | rsc.orgnih.gov |

| 1H-indazole derivative (2g) | IDO1 | IC50 = 5.3 µM | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole derivative (82a) | Pim-1, Pim-2, Pim-3 | IC50 = 0.4, 1.1, 0.4 nM | mdpi.com |

| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative | PLK4 | Single-digit nanomolar inhibitors | nih.gov |

| N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethyl phenyl) urea (97) | c-Kit, PDGFRβ, FLT3 | Kd = 68.5, 140, 375 nM | mdpi.com |

In addition to direct kinase inhibition, indazole derivatives can exert their anti-cancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle. nih.gov

Several studies have demonstrated the pro-apoptotic activity of indazole derivatives. jpp.krakow.pljpp.krakow.pl For example, certain indazol-pyrimidine derivatives were shown to increase the percentage of apoptotic cells and activate caspases 3 and 7 in MCF-7 breast cancer cells. nih.gov Another study reported that a 5-chloro-3-(p-toluenesulfonyl)indazole derivative induced apoptosis in HT29 colon cancer cells, accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. jpp.krakow.pljpp.krakow.pl

Indazole derivatives can also modulate the cell cycle, often causing cell cycle arrest at specific phases, which can inhibit tumor cell proliferation. For instance, the indazole derivative YC-1 was shown to cause cell accumulation in the G0/G1 phases of the cell cycle in human lung cancer cells. jpp.krakow.pljpp.krakow.pl More recently, a series of 1H-indazole-3-amine derivatives were found to affect the cell cycle, possibly by inhibiting Bcl-2 family members and the p53/MDM2 pathway. mdpi.comresearchgate.net

Inhibition of Specific Cellular Pathways (e.g., p53/MDM2, KRAS signaling)

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its function is often attenuated in cancer cells through interaction with its negative regulator, MDM2. nih.govacs.org Disrupting the p53-MDM2 interaction is a key strategy in cancer therapy for tumors with wild-type p53. Research into indazole derivatives has identified compounds capable of interfering with this pathway.

One study synthesized a series of 1H-indazole-3-amine derivatives and evaluated their anticancer activities. nih.gov Among them, a specific derivative, compound 6o, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibitory concentration (IC₅₀) of 5.15 µM. nih.gov Further investigation revealed that this compound could induce apoptosis and affect the cell cycle, potentially through the inhibition of the p53/MDM2 pathway in a concentration-dependent manner. nih.gov Notably, this compound showed significant selectivity, being less toxic to normal human embryonic kidney cells (HEK-293) with an IC₅₀ of 33.2 µM. nih.gov

| Compound | Cell Line | Activity (IC₅₀) | Pathway | Reference |

| Indazole Derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | p53/MDM2 Inhibition | nih.gov |

| Indazole Derivative (6o) | HEK-293 (Normal Kidney) | 33.2 µM | Cytotoxicity | nih.gov |

While the p53/MDM2 pathway has been a target for indazole derivatives, there is currently a lack of specific research data on the direct inhibition of KRAS signaling by this compound derivatives. This remains an area for future investigation.

Multi-targeted Approaches in Cancer Therapy

The complexity of cancer has driven the development of multi-targeted therapies that can simultaneously inhibit several key signaling pathways. Indazole derivatives have emerged as promising scaffolds for such multi-kinase inhibitors.

For instance, a diarylurea derivative containing a 4-chloroindazole moiety, N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl) urea, was identified as a multi-kinase inhibitor. mdpi.comnih.gov This compound targets c-Kit, PDGFRβ, and FLT3 with dissociation constants (Kd) of 68.5 ± 9.5 nM, 140 ± 0 nM, and 375 ± 15.3 nM, respectively. mdpi.comnih.gov It also showed potent inhibition against a panel of 12 human cancer cell lines, with IC₅₀ values ranging from 1.12 to 6.84 μM. mdpi.com

Another example is ABT-869, N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl) urea, a multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently inhibits members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. aacrjournals.orgacs.org Its IC₅₀ values range from 4 nmol/L for KDR to 190 nmol/L for FLT4, demonstrating significant potential in oncology. aacrjournals.org

| Compound | Targets | Activity | Reference |

| N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl) urea | c-Kit, PDGFRβ, FLT3 | Kd = 68.5, 140, 375 nM | mdpi.comnih.gov |

| ABT-869 | VEGF & PDGF receptor families | IC₅₀ = 4 - 190 nM | aacrjournals.org |

| 1H-indazole derivatives | FGFR1-3 | IC₅₀ = 0.8 - 90 µM | nih.gov |

Derivatives of 1H-indazole have also been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with some compounds showing inhibitory activity in the micromolar range (IC₅₀ values of 0.8–90 μM). nih.gov These findings underscore the versatility of the indazole scaffold in designing multi-targeted anticancer agents.

Anti-inflammatory and Immunomodulatory Activities

Indazole derivatives are well-recognized for their anti-inflammatory properties, with some compounds like benzydamine (B159093) being commercially available. nih.gov The core structure is a key pharmacophore for this activity, and substitutions, including fluorination, can enhance potency. innovareacademics.inresearchgate.net

Research has shown that 6-fluoroindazole scaffolds can act as selective antagonists of the TRPA1 cation channel, a target in pain and inflammation, with one derivative showing an IC₅₀ of 0.043 μM. nih.gov Additionally, 5-fluoroindazole derivatives have been patented as inhibitors of p38 kinase, a key enzyme in inflammatory pathways, with all tested compounds having IC₅₀ values below 10 μM. nih.gov The anti-inflammatory effects of many indazole-based compounds are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins. innovareacademics.in The immunomodulatory potential of indazole derivatives is also an area of active research.

Antimicrobial and Antiparasitic Properties (Antibacterial, Antifungal, Anti-HIV, Antileishmanial, Anti-tubercular)

The indazole nucleus is associated with a broad spectrum of antimicrobial and antiparasitic activities. nih.govresearchgate.net

Antibacterial and Antifungal: Studies have demonstrated that indazole derivatives possess both antibacterial and antifungal properties. nih.govontosight.ai Research on a series of indazole derivatives revealed that those with a 4-fluoro substitution on the indazole ring showed enhanced anticancer efficacy, while compounds with 4-substituted benzene (B151609) rings demonstrated superior antibacterial activity. longdom.org Some indazole derivatives have shown inhibitory effects on lactoperoxidase, an enzyme with natural antimicrobial activity. informahealthcare.com

Anti-HIV: The indazole scaffold has been identified as a promising starting point for the development of anti-HIV agents. researchgate.net Fluorinated derivatives, in particular, have shown potent inhibition of HIV-1 replication in human T-lymphocyte cells, with some compounds exhibiting EC₅₀ values in the low nanomolar range (2.0–5.8 nM). nih.gov

Antileishmanial: Leishmaniasis is a parasitic disease for which new treatments are needed. Indazole derivatives have shown promise in this area. Specifically, derivatives of 3-chloro-6-nitro-1H-indazole were tested against three Leishmania species, with several compounds showing strong to moderate activity against L. infantum.

Anti-tubercular: While many heterocyclic compounds are explored for their activity against Mycobacterium tuberculosis, specific data on this compound derivatives is limited. However, the broader class of indazoles has been recognized for its potential anti-tubercular properties. researchgate.netresearchgate.net Indazole sulfonamides are among the compounds that have been investigated in clinical trials to treat Mycobacterium tuberculosis. nih.gov Pyrazole (B372694) derivatives, which are structurally related to indazoles, have also been described as having anti-tuberculosis activity. mdpi.com

Neurodegenerative Disorders Research

Indazole derivatives are being investigated for their potential in treating neurodegenerative disorders. researchgate.nettaylorandfrancis.com The neuroprotective effects are often linked to their ability to modulate specific enzymes involved in neuronal signaling and oxidative stress. ebi.ac.uknih.gov

Nitric Oxide Synthase (NOS) Inhibition and Neuroprotection

Nitric oxide (NO) is a crucial signaling molecule, but its overproduction by nitric oxide synthase (NOS) enzymes, particularly neuronal NOS (nNOS) and inducible NOS (iNOS), can lead to neurotoxicity. Therefore, selective NOS inhibitors are sought after for neuroprotective therapies. ebi.ac.uknih.govmdpi.com

Fluorinated indazoles have been identified as novel and selective NOS inhibitors. ebi.ac.uknih.gova2bchem.com Studies have shown that fluorination of the indazole's aromatic ring enhances both the inhibitory potency and the selectivity for iNOS over nNOS. researchgate.netebi.ac.uknih.gov This is a promising strategy for developing new neuroprotective agents. ebi.ac.uknih.gov

| Compound | Target | Inhibition | Reference |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | NOS-I | 63% | ebi.ac.uknih.gov |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | NOS-II | 83% | ebi.ac.uknih.gov |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | NOS-II | 80% | ebi.ac.uknih.gov |

For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited NOS-I by 63% and NOS-II by 83%, while 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% with no effect on NOS-I. ebi.ac.uknih.gov

Other Potential Therapeutic Areas (e.g., osteoporosis, diabetes complications, cardiovascular diseases)

The therapeutic potential of indazole derivatives extends beyond the areas previously mentioned.

Osteoporosis: Several studies have noted the potential application of indazole derivatives in the treatment of osteoporosis, although specific mechanisms and lead compounds are still under investigation. nih.govresearchgate.nettaylorandfrancis.com

Diabetes Complications: Indazole derivatives have shown significant promise as anti-diabetic agents, primarily through the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. researchgate.netnih.govresearchgate.net A study on chloro-1H-indazole-based hybrids found that several analogs had superior inhibitory activity compared to the standard drug, Acarbose. researchgate.net Notably, an analog featuring a para-fluoro substitution was the most potent inhibitor, with IC50 values of 1.17 ± 1.32 µM against α-amylase and 1.73 ± 0.19 µM against α-glucosidase. researchgate.net This highlights the beneficial role of fluorine substitution in enhancing anti-diabetic activity. researchgate.net

Cardiovascular Diseases: The indazole scaffold is present in molecules investigated for various cardiovascular conditions. nih.govnih.gov These derivatives have shown potential in managing hypertension, thrombosis, and atherosclerosis. nih.govgoogle.com For example, the derivative Indazole-Cl has been shown to be effective in preventing atherosclerosis through the activation of the estrogen receptor-β. nih.gov Other derivatives have been developed as Rho kinase inhibitors to combat hypertension or as p38α kinase inhibitors for conditions like dilated cardiomyopathy. nih.gov

Molecular Mechanism of Action Elucidation

The therapeutic effects of this compound derivatives are intrinsically linked to their interactions with biological macromolecules. Understanding these interactions at a molecular level is crucial for optimizing their pharmacological profiles and designing next-generation therapeutics. This section delves into the binding characteristics, complex stability, and enzymatic inhibition studies that illuminate the molecular mechanisms of action for this class of compounds.

Binding Affinity and Interactions with Biological Targets (e.g., Hydrogen Bonding, π-π Interactions, Redox Reactions)

The indazole nucleus, with its fused benzene and pyrazole rings, provides a versatile scaffold for engaging in multiple types of interactions with biological targets. nih.govcaribjscitech.com The specific substitution pattern of 4-chloro and 5-fluoro atoms on the indazole ring further modulates its electronic properties and steric profile, influencing its binding affinity.

Hydrogen Bonding: The indazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms), enabling it to form crucial hydrogen bonds with amino acid residues in the active sites of proteins. nih.gov For instance, the nitrogen atoms of the indazole ring can interact with biological targets through hydrogen bonding. The presence of a fluorine atom can also enhance hydrogen bonding capabilities. vulcanchem.com

Redox Reactions: While the this compound core itself is not typically involved in redox reactions, derivatives can be designed to include functional groups that do participate in such processes. For example, the introduction of a nitro group can enable the compound to take part in redox reactions, which can be a key aspect of its mechanism of action in certain applications.

Theoretical studies using methods like Density Functional Theory (DFT) have been employed to calculate quantum chemical parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for indazole derivatives. researchgate.net These calculations provide insights into the electron-donating and accepting abilities of the molecules, which are crucial for understanding their interaction potentials. researchgate.net

Ligand-Protein Complex Stability Studies

The stability of the complex formed between a this compound derivative and its biological target is a critical determinant of its therapeutic efficacy and duration of action. Molecular dynamics (MD) simulations are a powerful computational tool used to assess the stability of these complexes over time.

MD simulations can provide detailed information on the conformational changes in both the ligand and the protein upon binding. longdom.orglongdom.org Parameters such as the root mean square deviation (RMSD) and the radius of gyration (Rg) are calculated from MD trajectories to evaluate the stability and compactness of the protein-ligand complex. nih.govmdpi.com For example, a lower residue fluctuation in a protein-ligand complex compared to the unbound protein suggests that the ligand binding confers stability to the protein structure. nih.gov Studies on various indazole derivatives have utilized MD simulations to confirm the robust binding affinity and stability of the ligand within the target protein's active site. longdom.orglongdom.org The stability of ligand-protein complexes is often underpinned by strong non-covalent interactions, with conventional hydrogen bonds playing a particularly important role. jmchemsci.com

Enzymatic Inhibition Studies

A primary mechanism through which this compound derivatives exert their pharmacological effects is through the inhibition of specific enzymes. The potency of enzymatic inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Derivatives of the indazole scaffold have been investigated as inhibitors of a wide range of enzymes, particularly kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, various indazole derivatives have demonstrated potent inhibitory activity against enzymes such as Fibroblast Growth Factor Receptors (FGFRs), Polo-like Kinase 4 (PLK4), and Cyclin-Dependent Kinase 8 (CDK8). mdpi.com

Structure-activity relationship (SAR) studies have revealed that specific substitutions on the indazole ring can significantly impact inhibitory potency. For example, the introduction of a 4-fluoro substitution on the indazole ring has been shown to enhance the anticancer efficacy of certain derivatives. longdom.org

The following table summarizes the enzymatic inhibition data for several indazole derivatives, highlighting the diverse range of enzymes targeted by this chemical scaffold.

| Derivative Class | Target Enzyme | IC₅₀ (nM) | Reference |

| 1H-indazole derivatives | FGFR1 | 30.2 | mdpi.com |

| 1H-indazole derivatives | FGFR1-3 | 800-4500 | mdpi.com |

| 1H-indazole derivative | CDK8 | 2.3 | mdpi.com |

| 1H-indazole derivative | Factor D | 6 | mdpi.com |

| 2H-indazole derivative | Trypanosoma brucei NMT | 6 | mdpi.com |

| 3-substituted 1H-indazoles | IDO1 | 720 | mdpi.com |

| 1H-indazole derivative | IDO1 | 5300 | mdpi.com |

| Indazole-based thiadiazole hybrids | Acetylcholinesterase | 860 | semanticscholar.org |

| Indazole-based thiadiazole hybrids | Butyrylcholinesterase | 890 | semanticscholar.org |

| Pyrimidine derivatives | COX-1 | 19450 | rsc.org |

| Pyrimidine derivatives | COX-2 | 23800 | rsc.org |

| Indazol-pyrimidine derivatives | Caspase-3/7 (MCF-7 cells) | 1629 | nih.gov |

This table presents a selection of data to illustrate the range of enzymatic inhibition by indazole derivatives. The specific substitutions on the indazole ring vary for each entry.

Computational Chemistry and in Silico Studies of 4 Chloro 5 Fluoro 1h Indazole

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of potential drug candidates like 4-chloro-5-fluoro-1H-indazole.

Molecular docking studies have been employed to explore the binding of indazole derivatives to various protein targets. The indazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. The chloro and fluoro substituents on the 4- and 5-positions of the indazole ring in this compound significantly influence its binding affinity and selectivity for specific protein targets.

For instance, in studies of indazole derivatives as kinase inhibitors, the indazole core often forms key hydrogen bonds with the hinge region of the kinase ATP binding site. acs.org The specific substitutions on the indazole ring then dictate interactions with other regions of the binding pocket, such as the gatekeeper residue and the hydrophobic pocket. acs.org In the context of c-MET kinase, for example, modifications to the indazole ring have been shown to enhance binding affinity, particularly towards mutant forms of the enzyme.

Computational methods can predict the binding energy and affinity of a ligand for its target protein. These predictions are crucial for prioritizing compounds for synthesis and biological testing.

Free energy perturbation (FEP) calculations have been used to predict the binding affinities of indazole derivatives. For example, FEP calculations suggested that a 4-fluoro substitution on the indazole ring would be detrimental to binding to c-MET kinase, with a predicted ΔG of +1.87 kcal/mol. nih.gov In contrast, substitutions at other positions, such as a fluoro group at the 5-position, were predicted to be favorable. nih.gov

Molecular docking studies often provide a scoring function to estimate the binding affinity. For example, in the study of indazole-5-carboxamides as MAO-B inhibitors, docking scores were used to correlate with the experimentally determined IC50 values. optibrium.com The 3-chloro-4-fluoro-phenyl substitution pattern in one of the potent inhibitors allowed for a favorable fit within the binding site. optibrium.com

The table below summarizes predicted binding affinities and related data for some indazole derivatives from computational studies.

| Compound/Derivative | Target | Predicted Binding Affinity/Energy | Method | Reference |

| 4-fluoro-substituted indazole | c-MET | ΔG = +1.87 kcal/mol | FEP | nih.gov |

| 5-fluoro-substituted indazole | c-MET | Favorable prediction | FEP | nih.gov |

| Indazole-5-carboxamides | MAO-B | Correlated with IC50 values | Docking | optibrium.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models have been successfully developed for various series of indazole derivatives to predict their biological activities, such as anticancer and enzyme inhibitory effects. longdom.orglongdom.org These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive equation.

For instance, 2D and 3D-QSAR models have been developed for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors. longdom.orglongdom.org These models exhibited high correlation coefficients (r² values up to 0.9512), indicating robust predictive accuracy. longdom.orglongdom.org Such models are valuable for identifying the key structural features that influence biological activity and for designing new, more potent compounds. longdom.org

The development of a QSAR model typically involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build the QSAR equation. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govtermedia.pl

The table below provides an overview of QSAR models developed for indazole derivatives.

| Biological Activity | Model Type | Key Statistics | Reference |

| Anticancer (TTK inhibitors) | 2D-QSAR | r² = 0.9512, q² = 0.8998 | longdom.orglongdom.org |

| Anticancer (TTK inhibitors) | 3D-QSAR | q² = 0.9132 | longdom.orglongdom.org |

| PI3K Inhibitory Potency | QSAR | R² = 0.61031 | nih.gov |

| mTOR Inhibitory Potency | QSAR | R² = 0.80813 | termedia.pl |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time.

MD simulations are used to validate the stability of the binding poses predicted by molecular docking. longdom.orglongdom.org By simulating the movement of atoms over a period of time, MD can assess whether the ligand remains stably bound within the active site of the protein.

For example, MD simulations have been used to confirm the stability of indazole derivatives within the binding sites of their target proteins, providing further confidence in the predicted binding modes. longdom.orgmdpi.com These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.

The conformational flexibility of a ligand is crucial for its ability to adapt to the binding site of a protein. elifesciences.org While a ligand's conformational diversity is reduced upon binding, it can still retain some degree of flexibility. elifesciences.org MD simulations can explore this residual conformational heterogeneity, which can provide valuable insights for the rational design of more effective therapeutic agents.

Preclinical and Clinical Development Aspects of Indazole Based Compounds General Context for 4 Chloro 5 Fluoro 1h Indazole

Lead Optimization and Compound Profiling

Lead optimization is a critical phase in drug discovery where a lead compound's structure is systematically modified to enhance its therapeutic properties. For indazole-based compounds, this process involves fine-tuning the molecule to improve potency, selectivity, and pharmacokinetic profiles. samipubco.com The substitution of halogen atoms, such as chlorine and fluorine, on the indazole ring is a key strategy in this optimization process.

Researchers have found that the strategic placement of halogen atoms can significantly influence a compound's biological activity. For instance, studies on indazole derivatives as inhibitors of fibroblast growth factor receptor 1 (FGFR1) indicated that while fluorine substitution on certain parts of the molecule was not tolerated, its placement at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. nih.gov Similarly, in the development of anticancer agents, a 4-fluoro substitution on the indazole ring was found to contribute to enhanced anticancer efficacy. longdom.org

The process of compound profiling involves a detailed assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. longdom.org Favorable pharmacokinetic attributes are essential for a drug candidate's success. Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) and ADMET profiling, are often employed to predict these properties and guide the design of new derivatives with improved profiles. longdom.org The goal is to achieve a balance between high binding affinity for the target protein and reduced off-target effects, which helps to minimize potential toxicity. samipubco.com

Table 1: Structure-Activity Relationship (SAR) Insights for Halogenated Indazole Derivatives

| Indazole Derivative/Substitution | Target/Activity | Key Finding | Reference |

|---|---|---|---|

| 6-Fluoro-1H-indazole | FGFR1/FGFR2 Kinase Inhibition | Presence of fluorine at the 6-position improved enzymatic and cellular potency. | nih.gov |

| 4-Fluoro-1H-indazole | Anticancer Efficacy | A 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy. | longdom.org |

| 5-Fluoro-1H-indazole | CCR4 Antagonism | 5-fluoro-analogues were prepared as part of a series of CCR4 antagonists. | acs.org |

| 5-Chloro-1H-indazole | CCR4 Antagonism | The most potent N3-substituent was identified as 5-chlorothiophene-2-sulfonamide, highlighting the role of chlorine in potency. | acs.org |

In Vivo Studies and Animal Models

Following promising in vitro results, indazole derivatives are advanced to in vivo studies to evaluate their efficacy and behavior in living organisms. These studies are crucial for understanding a compound's preclinical efficacy in various disease models. longdom.org While specific in vivo data on 4-Chloro-5-fluoro-1H-indazole is limited, the methodologies used for related compounds provide a clear picture of the evaluation process.

A variety of animal models are employed depending on the therapeutic target. For cancer research, xenograft models are common. For example, a series of 1H-indazole derivatives identified as estrogen receptor degraders demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models in mice. nih.gov In the context of infectious diseases, such as Human African Trypanosomiasis, mouse models are used to assess a compound's ability to clear parasites from both the bloodstream and the central nervous system. nih.gov

Pharmacokinetic (PK) studies in animals are also a standard component of in vivo evaluation. These studies assess how the drug is absorbed, distributed, metabolized, and eliminated by the body. For a series of indazole sulfonamides developed as CCR4 antagonists, promising compounds were advanced to PK studies in beagle dogs to measure properties like oral absorption and clearance rates. acs.org Such studies are essential for predicting how the drug will behave in humans and for establishing a potential dosing regimen for clinical trials. ontosight.ai

Table 2: Examples of Animal Models in Indazole Derivative Research

| Disease/Target | Animal Model | Purpose of Study | Reference |

|---|---|---|---|

| Breast Cancer | Tamoxifen-resistant xenograft model (mouse) | To test the efficacy of 1H-indazole derivatives as estrogen receptor degraders. | nih.gov |

| Human African Trypanosomiasis | Systemic and CNS models (mouse) | To evaluate the ability of benzoxazepinoindazoles to clear parasitic infection. | nih.gov |

| Hyperlipidemia | Triton WR-1339-induced hyperlipidemic rats | To evaluate the lipid-lowering activity of indole-carboxamide derivatives. | researchgate.net |

Clinical Trial Status of Related Indazole Derivatives

The successful transition of indazole-based compounds from preclinical research to clinical application underscores the therapeutic potential of this scaffold. researchgate.net A number of drugs containing the indazole core are now commercially available, and many more are in various stages of clinical trials. nih.govrsc.org It is reported that at least 43 indazole-based therapeutic agents are either in clinical use or undergoing clinical investigation. researchgate.netmdpi.com

These approved drugs and clinical candidates target a range of diseases, primarily cancer. They often function as kinase inhibitors, targeting enzymes like VEGFR, ALK, and PARP that are crucial for cancer cell growth and proliferation. nih.govnih.gov The success of these agents has cemented the indazole moiety as a significant pharmacophore in modern oncology.

Table 3: Selected Clinically Approved or Investigational Indazole-Based Drugs

| Compound Name | Primary Target(s) | Status/Indication | Reference |

|---|---|---|---|

| Axitinib | VEGFR | Approved for advanced renal cell carcinoma. | rsc.orgresearchgate.net |

| Pazopanib | VEGFR, PDGFR, c-Kit | Approved for advanced renal cell carcinoma and soft tissue sarcoma. | rsc.orgresearchgate.net |

| Niraparib | PARP Inhibitor | Approved for ovarian, fallopian tube, and peritoneal cancer. | nih.govrsc.org |

| Entrectinib | TRK, ROS1, ALK | Approved for NTRK gene fusion-positive solid tumors and ROS1-positive NSCLC. | researchgate.netnih.gov |

Challenges in Drug Development for Indazole-Based Therapeutics

Despite the successes, the development of indazole-based therapeutics is fraught with challenges. The journey from a promising lead compound to an approved drug is marked by high attrition rates, with many candidates failing during clinical trials. nih.gov

One of the primary hurdles is the emergence of drug resistance . In targeted cancer therapy, cancer cells can develop mutations in the target protein, rendering the drug ineffective. For example, resistance to epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer necessitates the development of new generations of inhibitors, including indazole-based compounds designed to target these mutated kinases. acs.org

Another significant challenge involves managing side effects and toxicity . Many of the protein kinases targeted by indazole drugs play vital roles in normal biological processes. nih.gov Inhibiting these kinases can therefore lead to adverse effects. A major goal in medicinal chemistry is to design highly selective inhibitors that bind strongly to the intended cancer-related target while avoiding off-target interactions, but achieving this balance is difficult. samipubco.com The development process requires a careful balancing act between potency, selectivity, and favorable pharmacokinetic properties to minimize toxicity. samipubco.com The failure of drug candidates can often be attributed to unforeseen interference with multiple biological pathways or unacceptable toxicity profiles discovered late in development. nih.gov

Future Research Directions for 4 Chloro 5 Fluoro 1h Indazole

Exploration of Novel Biological Targets

While the indazole core is present in many kinase inhibitors, the future for 4-Chloro-5-fluoro-1H-indazole lies in exploring a wider range of biological targets. rsc.org The synthetic accessibility and the ability to modify the indazole scaffold allow for the creation of diverse chemical libraries to screen against various enzymes and receptors. samipubco.commdpi.com

One promising avenue is the investigation of its potential as an inhibitor of enzymes outside the kinase family. For instance, derivatives of the indazole scaffold have shown inhibitory activity against indoleamine-2,3-dioxygenase1 (IDO1), a key enzyme in tumor immune evasion, and phosphodiesterases (PDEs), which are involved in inflammatory diseases. nih.govresearchgate.net Research into this compound could focus on its interaction with these and other emerging targets. The electron-withdrawing nature of the chloro and fluoro substituents could influence binding affinities and selectivity for novel protein targets. researchgate.net

Furthermore, the indazole structure has been identified as a key pharmacophore for targeting G-protein-coupled receptors (GPCRs) and ion channels, which are implicated in a wide array of diseases, including neurological and cardiovascular disorders. samipubco.comtandfonline.com Future studies could therefore screen this compound and its derivatives against panels of these receptors to identify new therapeutic applications beyond oncology.

Design of Multi-Targeted Agents

The concept of "one molecule, multiple targets" is a growing trend in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. samipubco.comnih.gov The indazole scaffold is an ideal starting point for designing such multi-targeted agents due to its ability to interact with diverse protein families. samipubco.com Several indazole-based compounds have already been developed as multi-kinase inhibitors, simultaneously targeting pathways involved in angiogenesis, cell proliferation, and metastasis. mdpi.comnih.gov

For this compound, future research could focus on creating derivatives that not only inhibit multiple kinases but also other relevant biological targets. For example, in Alzheimer's disease research, scientists have synthesized 5-substituted indazole derivatives that act as both cholinesterase and BACE1 inhibitors. nih.gov This multi-target approach could be explored for derivatives of this compound, potentially leading to more effective treatments for neurodegenerative diseases.

The development of such multi-targeted agents often involves a fragment-based design approach, where different chemical moieties are combined to achieve the desired polypharmacology. mdpi.com The 4-chloro and 5-fluoro substitutions on the indazole ring provide a unique electronic and steric profile that can be leveraged in the design of these novel multi-targeted compounds.

Development of Advanced Delivery Systems

The therapeutic efficacy of any potent compound is intrinsically linked to its ability to reach the target site in the body at an effective concentration. While specific research on advanced delivery systems for this compound is not yet prevalent, this represents a critical area for future investigation. The general challenges with small molecule kinase inhibitors, such as off-target toxicity and the development of resistance, can potentially be mitigated through innovative drug delivery strategies.

Future research could explore the formulation of this compound or its active derivatives into nanoparticle-based delivery systems. Nanosystems, such as liposomes or polymer-based nanoparticles, can improve the solubility and stability of hydrophobic drugs, prolong their circulation time, and enable targeted delivery to diseased tissues, thereby reducing systemic side effects. nih.gov For instance, the use of silica (B1680970) nanoparticles has been explored for the synthesis of certain indazole derivatives. mdpi.com

Moreover, functionalizing these nanoparticles with specific ligands (e.g., antibodies or peptides) that recognize receptors overexpressed on cancer cells could further enhance the targeted delivery of indazole-based therapeutics. This approach would be particularly beneficial for increasing the therapeutic index of potent compounds derived from the this compound scaffold.

Combination Therapies

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern medicine, particularly in cancer treatment. google.com This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing toxicity. The future development of this compound-based drugs will likely involve extensive investigation into their use in combination with other therapies.

Recent studies have shown that novel indazole derivatives can enhance the efficacy of receptor tyrosine kinase (RTK) inhibitors. biorxiv.org For example, a carbohydrate-substituted indazole derivative was found to have a synergistic anti-tumor effect when combined with various RTK inhibitors by targeting SGLT1, which stabilizes EGFR and VEGFR2/3. biorxiv.orgnih.gov This suggests a promising future direction for this compound derivatives as sensitizing agents in combination with existing targeted therapies.

Furthermore, indazole-based compounds that induce apoptosis could be combined with traditional chemotherapy or radiotherapy to achieve a more potent anti-cancer effect. nih.gov Future preclinical and clinical studies should be designed to identify the most effective combination strategies, focusing on synergistic interactions and mechanisms of overcoming resistance.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-Chloro-5-fluoro-1H-indazole, and how do reaction conditions influence purity and yield?

Answer: this compound is typically synthesized via cyclization of substituted hydrazine precursors under acidic or catalytic conditions. For example:

Q. Key considerations :

- Temperature control : Higher temperatures (>100°C) may increase byproduct formation (e.g., dehalogenation).

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility but require rigorous drying to avoid hydrolysis.

- Yield optimization : Yields range from 45–70% depending on substituent stability; purity is confirmed via HPLC (C18 column, 254 nm UV detection) .

Q. Q2. How can researchers validate the structural identity of this compound?

Answer: Use a combination of spectroscopic and crystallographic methods:

- NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) with coupling constants (J = 8–10 Hz) indicative of ortho-fluoro substitution .

- ¹³C NMR : Fluorine coupling splits signals (e.g., C-5 at δ 115–120 ppm, J = 245–250 Hz) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., chloro vs. fluoro positioning) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 185.5 (calculated) .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the reactivity of this compound in medicinal chemistry applications?

Answer: